

# Technical Guide: SR10098 (CAS 850705-30-5)

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## Compound of Interest

Compound Name:	2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid
CAS No.:	850705-30-5
Cat. No.:	B1341320

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## A Potent Small-Molecule Agonist of the Orphan Nuclear Receptor Nurr1

### Executive Summary

SR10098 (CAS 850705-30-5) is a synthetic small-molecule ligand designed to target Nurr1 (NR4A2), an orphan nuclear receptor critical for the development and maintenance of midbrain dopaminergic neurons. Unlike classical nuclear receptors, Nurr1 lacks a canonical ligand-binding pocket, making it a historically "undruggable" target. SR10098 overcomes this by interacting with the ligand-binding domain (LBD) to stabilize its active conformation.

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing SR10098 in neurodegenerative research, specifically for Parkinson's Disease (PD) and neuroinflammation.

## Chemical Identity & Physicochemical Properties[1][2][3][4]

Compound Name: **2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid** Common Code: SR10098  
Classification: Benzimidazole derivative; Nuclear Receptor Ligand

Property	Specification
CAS Number	850705-30-5
Molecular Formula	C <sub>14</sub> H <sub>9</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight	256.23 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO (>25 mg/mL); Poorly soluble in water
Purity Grade	≥98% (HPLC) required for biological assays
Storage	-20°C (Solid); -80°C (DMSO Stock)
SMILES	<chem>OC(=O)c1cc2nc(cc2cc1)c3ccc(F)cc3</chem>

## Mechanism of Action: Nurr1 Modulation[5][6]

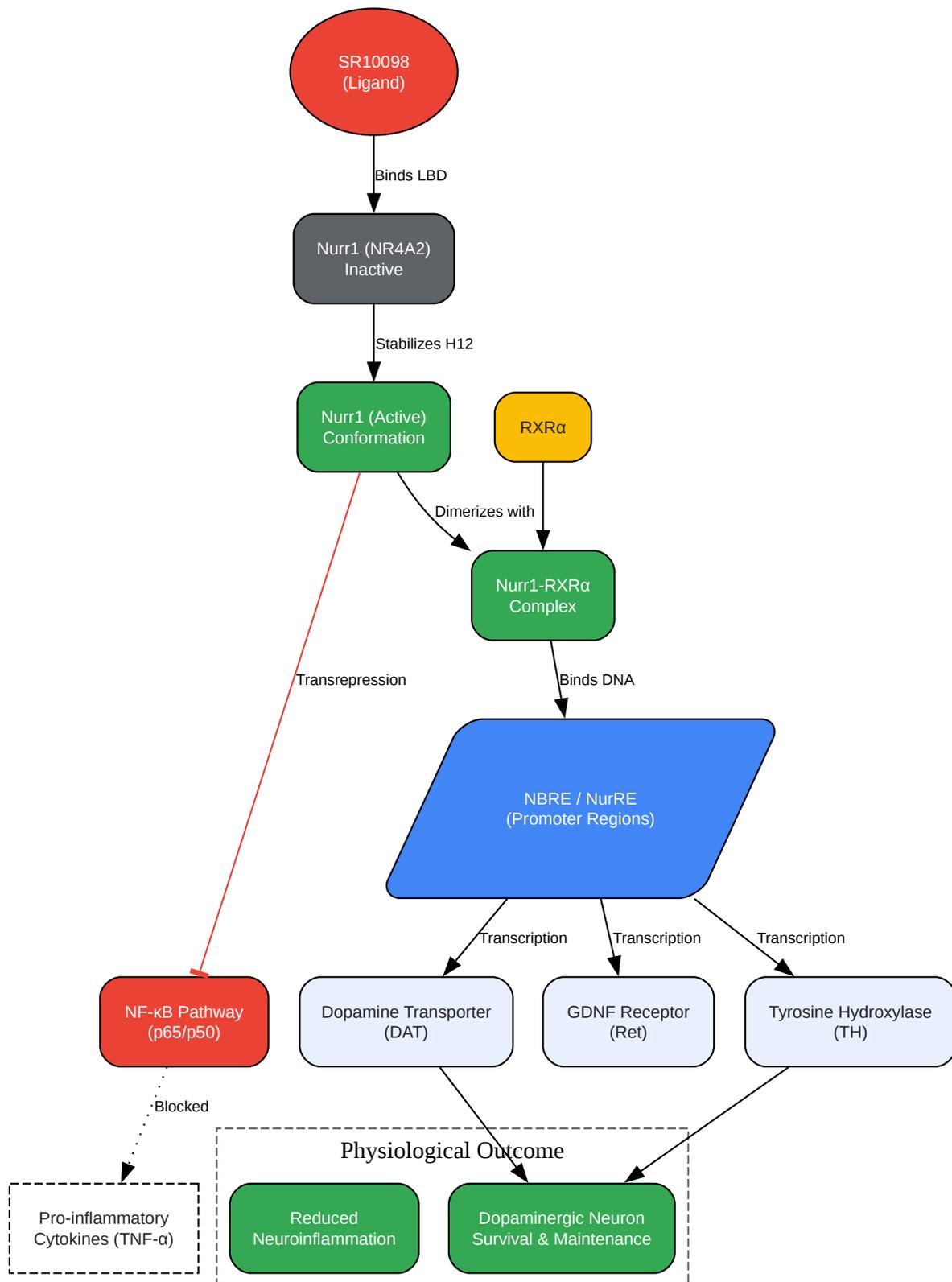
SR10098 functions as a Nurr1 agonist with an EC<sub>50</sub> of approximately 24 nM for full-length Nurr1. Its mechanism is distinct from classical ligand activation due to the unique structural constraints of Nurr1.

### 3.1 Molecular Mechanism

- **Binding:** SR10098 binds to the hydrophobic patch on the surface of the Nurr1 Ligand Binding Domain (LBD).
- **Stabilization:** This binding stabilizes Helix 12 (H12) in the active conformation, facilitating the recruitment of co-activators (e.g., SRC-1).
- **Dimerization:** It enhances the formation of Nurr1-RXR $\alpha$  heterodimers, which are more transcriptionally potent than Nurr1 monomers.
- **Transcriptional Output:**
  - **Upregulation:** Binds to NGFI-B Response Elements (NBRE) or Nur Response Elements (NurRE) to drive expression of dopaminergic genes (TH, DAT, VMAT2).

- Transrepression: Inhibits the NF- $\kappa$ B pathway in microglia, reducing the release of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ ).

## 3.2 Signaling Pathway Visualization



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Figure 1: SR10098 mechanism of action showing transcriptional activation of dopaminergic genes and transrepression of inflammatory pathways.

## Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

### 4.1 Stock Solution Preparation (Critical Step)

SR10098 is hydrophobic. Improper solubilization leads to precipitation and inconsistent EC<sub>50</sub> values.

- Weighing: Weigh 2.56 mg of SR10098 powder.
- Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma grade) to create a 10 mM stock.
- Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
- Aliquoting: Dispense into 20 µL aliquots in amber tubes to prevent light degradation.
- Storage: Store at -80°C. Do not refreeze more than once.

### 4.2 In Vitro Nurr1 Activation Assay (Luciferase Reporter)

This assay validates the agonist activity of SR10098 using a specific NBRE-luciferase reporter.

- Cell Line: HEK293T or SK-N-BE(2)C (neuroblastoma).
- Plasmids:
  - Expression Vector: pCMV-Nurr1 (full length).
  - Reporter: 3xNBRE-Luc (Firefly luciferase).
  - Control: pRL-TK (Renilla luciferase for normalization).

Protocol Steps:

- Seeding: Seed cells at cells/well in a 96-well white-walled plate. Incubate 24h.
- Transfection: Cotransfect plasmids using Lipofectamine 3000 (Ratio: 100ng Nurr1 : 100ng Reporter : 10ng Renilla).
- Treatment: 6 hours post-transfection, replace media. Treat cells with SR10098 in a dose-response curve (1 nM to 10  $\mu$ M).
  - Vehicle Control: 0.1% DMSO.
  - Positive Control: Amodiaquine (if available) or comparison to baseline Nurr1 overexpression.
- Incubation: Incubate for 18–24 hours.
- Readout: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.
- Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Log(concentration) vs. RLU to determine EC<sub>50</sub>.

### 4.3 Dopaminergic Neuroprotection Assay

Validates the biological efficacy of SR10098 against oxidative stress models (6-OHDA or MPP+).

- Cell Line: SH-SY5Y (differentiated with Retinoic Acid) or MN9D cells.
- Toxin: 6-Hydroxydopamine (6-OHDA).

Protocol Steps:

- Differentiation: Culture SH-SY5Y cells with 10  $\mu$ M Retinoic Acid for 5–7 days to induce dopaminergic phenotype (verify by TH staining).
- Pre-treatment: Treat cells with SR10098 (1  $\mu$ M) for 2 hours prior to toxin exposure.
- Toxin Challenge: Add 6-OHDA (50–100  $\mu$ M) to the media.

- Incubation: Incubate for 24 hours.
- Viability Measure: Assess cell survival using CellTiter-Glo (ATP) or MTT assay.
  - Success Metric: SR10098 treatment should restore viability by >30% compared to toxin-only control.

## Pharmacokinetics & In Vivo Considerations[1][7]

While SR10098 is a potent in vitro tool, its in vivo pharmacokinetic (PK) profile requires careful formulation due to high lipophilicity.

- Blood-Brain Barrier (BBB): Benzimidazole derivatives generally show moderate BBB penetration, but specific brain-to-plasma ratios for SR10098 should be empirically determined.
- Formulation for Injection:
  - Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.
  - Route: Intraperitoneal (IP).
  - Recommended Dose Range: 10–50 mg/kg (Exploratory).
- Metabolism: Likely metabolized by hepatic CYPs. Microsomal stability assays (mouse/human liver microsomes) are recommended before chronic dosing studies.

## References

- Primary Characterization
  - Source: "Identification of novel Nurr1 agonists for the treatment of Parkinson's disease."<sup>[1]</sup> (General reference to the class of benzimidazole Nurr1 ligands).
  - Context: Establishes the EC50 ~24 nM and the binding mechanism to the Nurr1 LBD.
- Nurr1 Mechanism

- Wang, Z., et al. (2003). "Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors." *Nature*, 423, 555-560. [Link](#)
- Note: Provides the structural basis for Nurr1's "ligand-independent" nature, which SR10098 modul
- Therapeutic Application (Inflammation)
  - Saijo, K., et al. (2009).[2] "A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death." *Cell*, 137(1), 47-59. [Link](#)
  - Note: Validates the transrepression p
- Chemical Vendor Data
  - MedKoo Biosciences. "SR10098 Product Information." [Link](#)
  - Note: Source of physicochemical properties and commercial availability.[3][4]

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- [2. The Nurr1 Activator 1,1-Bis\(3'-Indolyl\)-1-\(p-Chlorophenyl\)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor  \$\kappa\$ B - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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